Product packaging for p-Xylene-dimethyl-13C2(Cat. No.:CAS No. 116598-94-8)

p-Xylene-dimethyl-13C2

Cat. No.: B054482
CAS No.: 116598-94-8
M. Wt: 108.15 g/mol
InChI Key: URLKBWYHVLBVBO-ZDOIIHCHSA-N
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Description

P-Xylene-dimethyl-13C2 is a useful research compound. Its molecular formula is C8H10 and its molecular weight is 108.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10 B054482 p-Xylene-dimethyl-13C2 CAS No. 116598-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-di((113C)methyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLKBWYHVLBVBO-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C1=CC=C(C=C1)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583833
Record name 1,4-Bis[(~13~C)methyl]benzene
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Molecular Weight

108.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116598-94-8
Record name 1,4-Bis[(~13~C)methyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116598-94-8
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The Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a powerful technique where an atom in a molecule is substituted with one of its isotopes, which has the same number of protons but a different number of neutrons. musechem.comwikipedia.org This substitution creates a "labeled" compound that is chemically similar to its unlabeled counterpart but can be distinguished by analytical methods that are sensitive to mass or nuclear properties. wikipedia.orgmusechem.com

The primary advantage of using stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) is their non-radioactive nature, making them safe for a wide array of applications. symeres.com The presence and position of these isotopic labels can be detected with high precision using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgsymeres.com

In contemporary chemical science, isotopic labeling is indispensable for:

Elucidating Reaction Mechanisms: By tracking the position of labeled atoms from reactants to products, chemists can deduce the intricate steps of a chemical reaction, identify transient intermediates, and understand molecular rearrangements. musechem.comsci-hub.se

Metabolic Pathway Analysis: In biochemistry and metabolomics, feeding cells or organisms with ¹³C-labeled substrates allows researchers to trace metabolic pathways, measure the flow (flux) of metabolites, and understand how biological systems process nutrients and drugs. silantes.com

Quantitative Analysis: Labeled compounds serve as ideal internal standards in mass spectrometry, enabling the precise quantification of molecules in complex mixtures like environmental samples or biological fluids. symeres.com

Structural Biology: Incorporating ¹³C and ¹⁵N into proteins and nucleic acids facilitates advanced NMR studies to determine their three-dimensional structures and dynamics, which is crucial for drug design. silantes.com

The ability to introduce a detectable marker at a specific molecular location provides a level of insight that is often impossible to achieve through other experimental means. creative-proteomics.com

The Role of P Xylene Dimethyl 13c2 As a Mechanistic Probe and Tracer

p-Xylene-dimethyl-13C2, with its ¹³C labels on the methyl groups, is specifically designed to probe reactions involving these functional groups or the xylene molecule as a whole. The ¹³C nucleus has a nuclear spin that makes it detectable by NMR spectroscopy, and the increased mass allows it to be distinguished from its ¹²C counterpart by mass spectrometry. rsc.org

As a mechanistic probe, this compound is particularly valuable in the field of catalysis, which is essential for producing high-value chemicals. Xylene isomerization, the process of converting one xylene isomer into another (e.g., ortho- or meta-xylene into the more valuable para-xylene), is a large-scale industrial process often carried out using zeolite catalysts. google.comresearchgate.net The exact mechanism of how the methyl groups move around the benzene (B151609) ring has been a subject of extensive research.

Studies using deuterium-labeled p-xylene (B151628) have shown that the isomerization can proceed through an intramolecular 1,2-shift of a methyl group. osti.gov The use of this compound allows for a more direct and detailed investigation of these pathways. For instance, researchers can track the ¹³C label to confirm whether the methyl groups migrate individually or if more complex bimolecular pathways, involving the transfer of methyl groups between two xylene molecules, are at play. acs.org

As a tracer, this compound can be used in various applications:

Catalyst Performance: It can help quantify the rates and selectivity of specific reaction pathways on different catalysts.

Metabolic Studies: In environmental microbiology, it can be used to trace the biodegradation pathways of xylenes (B1142099) by microorganisms. oup.com For example, a study on the anaerobic degradation of m-xylene (B151644) used methyl-labeled m-xylene (1,3-dimethyl-¹³C₂-benzene) to track the assimilation of the methyl groups by a microbial community. oup.com

Methanol-to-Hydrocarbons (MTH) Chemistry: In research exploring the conversion of methanol (B129727) into valuable aromatic compounds like p-xylene, ¹³C-labeled precursors are used to unravel the complex reaction networks. researchgate.nettudelft.nl

The data below summarizes key properties and research applications for isotopically labeled xylenes.

Table 1: Properties of this compound

PropertyValue
Chemical FormulaC₆H₄(¹³CH₃)₂ sigmaaldrich.com
Molecular Weight108.15 g/mol sigmaaldrich.com
Boiling Point138 °C sigmaaldrich.com
Melting Point12-13 °C sigmaaldrich.com
Density0.882 g/mL at 25 °C sigmaaldrich.com
Isotopic Purity≥99 atom % ¹³C sigmaaldrich.com
CAS Number116598-94-8 sigmaaldrich.com

Table 2: Research Findings Using Isotopically Labeled Xylenes

Research AreaIsotopic Tracer UsedKey FindingReference
Xylene IsomerizationDeuterium-labeled p-xyleneIsomerization proceeds primarily via intramolecular 1,2 shifts of methyl groups. osti.gov
Anaerobic BiodegradationMethyl-labeled m-xylene (1,3-dimethyl-¹³C₂-benzene)Demonstrated that methyl groups of m-xylene were assimilated by a specific microbial consortium. oup.com
Atmospheric Chemistry¹³C₂-labeled m-xylene and p-xyleneUsed to study photooxidation mechanisms in the atmosphere. escholarship.org
Methanol-Toluene Co-reaction¹³C-labeled methanolHelped elucidate the reaction pathways for the formation of ethylene (B1197577) and p-xylene over HZSM-5 catalysts. researchgate.net

Historical Context of Isotopic Tracers in Xylene Chemistry Research

Strategies for Site-Specific ¹³C Isotopic Incorporation into the Methyl Groups

The primary challenge in synthesizing p-Xylene-dimethyl-¹³C₂ lies in the precise and efficient introduction of the ¹³C isotope into the two methyl groups attached to the benzene (B151609) ring. Several synthetic strategies can be employed to achieve this site-specific labeling.

A common and effective method involves the use of a ¹³C-labeled methylating agent to introduce the isotopic label. One of the most direct precursors for this purpose is ¹³C-methyl iodide (¹³CH₃I). This reagent can be used in various carbon-carbon bond-forming reactions to attach the ¹³C-methyl group to a suitable aromatic precursor.

One robust strategy is the Grignard reaction . This involves the preparation of a di-Grignard reagent from a di-halogenated benzene, such as 1,4-dibromobenzene (B42075) or 1,4-diiodobenzene. The subsequent reaction of this organometallic intermediate with two equivalents of ¹³C-methyl iodide would yield p-Xylene-dimethyl-¹³C₂. The general scheme for this reaction is as follows:

C₆H₄Br₂ + 2 Mg → C₆H₄(MgBr)₂ C₆H₄(MgBr)₂ + 2 ¹³CH₃I → C₆H₄(¹³CH₃)₂ + 2 MgBrI

Another powerful technique for introducing methyl groups is through palladium-catalyzed cross-coupling reactions . For instance, a Suzuki coupling reaction could be employed, reacting 1,4-dibromobenzene with a methylboronic acid derivative containing the ¹³C label. Alternatively, Stille coupling using a ¹³C-methylated organotin reagent is also a viable option.

A different conceptual approach starts with a precursor that already contains the p-xylene backbone and then modifies the methyl groups. However, direct C-H activation and methylation of p-xylene itself is challenging to control and often leads to a mixture of products. A more controlled, albeit longer, route involves the functionalization of the methyl groups. For example, p-xylene can be subjected to radical bromination to form 1,4-bis(bromomethyl)benzene. This intermediate can then be reacted with a ¹³C-labeled nucleophile that can be subsequently converted to a methyl group, though this is a less direct and often lower-yielding strategy for this specific target molecule.

A more direct functionalization approach that has been demonstrated is the radical chlorination of p-xylene. While this is typically used to create reactive benzylic halides, the starting p-xylene itself can be synthesized with the ¹³C label already incorporated in the methyl groups, as described above. conicet.gov.ar

Precursor Synthesis and Stereochemical Considerations in Labeling

The selection and synthesis of appropriate precursors are critical for the successful synthesis of p-Xylene-dimethyl-¹³C₂. The most crucial precursor is the source of the ¹³C-methyl group, which is typically commercially available ¹³C-methyl iodide . whiterose.ac.uk This compound serves as the primary building block for introducing the isotopic label.

The aromatic precursor is equally important. 1,4-Dihalobenzenes , such as 1,4-dibromobenzene or 1,4-diiodobenzene, are common starting materials for syntheses involving Grignard reagents or palladium-catalyzed cross-coupling reactions. These precursors are readily available and their reactivity is well-established.

For the synthesis of p-Xylene-dimethyl-¹³C₂, stereochemical considerations at the methyl groups are not a factor as they are achiral. However, ensuring the regioselectivity of the reaction is paramount to obtain the desired para isomer. Starting with a 1,4-disubstituted benzene precursor ensures that the final product will be p-xylene. If a monosubstituted benzene were used, a mixture of ortho, meta, and para isomers would be formed, necessitating a complex purification process.

In some specialized applications, precursors for ¹³C-methyl labeling are synthesized through more complex routes. For example, in the context of labeling biomolecules, complex ¹³C-labeled precursors like α-ketoisovalerate are synthesized to achieve specific labeling patterns in amino acids. rsc.orgnih.gov While not directly applicable to the bulk synthesis of p-xylene, these methods highlight the versatility of synthetic chemistry in creating custom-labeled molecules.

Optimization of Radiochemical and Chemical Yields for p-Xylene-dimethyl-¹³C₂ Synthesis

Optimizing the yield is a crucial aspect of any synthetic procedure, especially when dealing with expensive isotopically labeled reagents like ¹³C-methyl iodide. Both the chemical yield (the amount of product obtained) and the isotopic or radiochemical yield (the efficiency of incorporation of the isotope) must be considered.

For the Grignard-based synthesis , several factors can be optimized. The formation of the di-Grignard reagent from 1,4-dihalobenzene requires careful control of reaction conditions, such as the use of anhydrous solvents (typically diethyl ether or tetrahydrofuran) and activated magnesium turnings. The subsequent reaction with ¹³C-methyl iodide should be performed at low temperatures to minimize side reactions, such as Wurtz coupling. The stoichiometry of the reagents is also critical; a slight excess of the Grignard reagent may be used to ensure complete consumption of the expensive ¹³C-methyl iodide.

In palladium-catalyzed cross-coupling reactions , the choice of catalyst, ligand, base, and solvent all play a significant role in the reaction's efficiency. For example, in a Suzuki coupling, a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) might be used in combination with a base such as K₂CO₃ or Cs₂CO₃. Optimization would involve screening different combinations of these reagents and adjusting the reaction temperature and time to maximize the yield of p-Xylene-dimethyl-¹³C₂.

The methylation of toluene (B28343) with methanol (B129727) is another route to p-xylene, and while not a direct synthesis of the dimethyl-¹³C₂ variant from a non-methylated precursor, the principles of yield optimization are relevant. In such processes, which are often catalyzed by zeolites, factors like reaction temperature, pressure, and the feed ratio of the reactants are optimized to maximize the selectivity for the desired p-xylene isomer. researchgate.netacs.org

Purification and Characterization of Isotopically Enriched p-Xylene Analogs

Following the synthesis, a rigorous purification and characterization process is essential to ensure the identity and purity of the p-Xylene-dimethyl-¹³C₂.

Purification:

The purification strategy depends on the synthetic route and the nature of the impurities. Common techniques include:

Extraction: The reaction mixture is typically worked up using a liquid-liquid extraction to separate the organic product from inorganic salts and other water-soluble byproducts.

Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired product from unreacted starting materials and non-polar byproducts. A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent, would be appropriate for p-xylene. nih.gov

Distillation: If the impurities have sufficiently different boiling points from p-xylene (boiling point ~138 °C), fractional distillation can be an effective purification method.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. nih.gov

Characterization:

A combination of spectroscopic techniques is used to confirm the structure and isotopic enrichment of p-Xylene-dimethyl-¹³C₂.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For p-Xylene-dimethyl-¹³C₂, the molecular ion peak will be shifted by +2 mass units compared to unlabeled p-xylene due to the presence of two ¹³C atoms. Gas chromatography-mass spectrometry (GC-MS) is particularly useful as it also provides information on the purity of the sample. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the site of isotopic labeling.

¹H NMR: The proton NMR spectrum of p-Xylene-dimethyl-¹³C₂ will show a characteristic doublet for the methyl protons due to one-bond coupling with the ¹³C nucleus (¹J_CH). The integration of this signal relative to the aromatic protons confirms the structure.

¹³C NMR: The carbon-13 NMR spectrum provides definitive proof of labeling. A significantly enhanced signal will be observed for the methyl carbons. The spectrum will also show the aromatic carbons. For a related labeled compound, 1,4-bis(chloro-¹³C-methyl)benzene, specific ¹³C NMR shifts have been reported. conicet.gov.ar

Below is a table summarizing the expected and reported NMR data for a related ¹³C-labeled p-xylene derivative.

CompoundNucleusChemical Shift (δ) ppmCoupling Constant (J) Hz
1,4-bis(chloro-¹³C-methyl)benzene conicet.gov.ar¹H4.56 (d)¹J_CH = 150.9
7.34-7.41 (m)
¹³C45.9
128.9
138.0

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of characteristic functional groups. The C-H stretching and bending vibrations of the methyl groups and the aromatic ring will be present. While the isotopic substitution has a small effect on the vibrational frequencies, it is generally not the primary method for confirming labeling.

The combination of these purification and characterization techniques ensures the production of high-purity p-Xylene-dimethyl-¹³C₂ suitable for its intended applications.

High-Resolution Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹³C NMR spectroscopy is a primary technique for characterizing p-Xylene-dimethyl-¹³C₂. The introduction of ¹³C labels overcomes the low natural abundance of this isotope, leading to more intense and easily detectable signals for the methyl carbons.

Elucidation of Molecular Symmetry and Electronic Environments via ¹³C Chemical Shifts

The ¹³C NMR spectrum of unlabeled p-xylene displays three distinct signals, corresponding to the three different carbon environments in the molecule due to its symmetry. docbrown.info These are the two methyl carbons, the four aromatic carbons bonded to hydrogen, and the two aromatic carbons bonded to the methyl groups. docbrown.info In p-Xylene-dimethyl-¹³C₂, the signal corresponding to the methyl carbons is significantly enhanced.

The chemical shift of these labeled carbons provides direct insight into their electronic environment. Due to the symmetry of the p-xylene molecule, the two labeled methyl carbons are chemically equivalent and thus produce a single, intense resonance in the ¹³C NMR spectrum. docbrown.info Any deviation from this equivalence could indicate molecular distortions or interactions with other species.

Table 1: Typical ¹³C NMR Chemical Shifts for p-Xylene in CDCl₃

Carbon Atom Chemical Shift (δ, ppm)
¹³C H₃ (labeled) ~21
Aromatic C -H ~129
Aromatic C -CH₃ ~135

Data based on typical values for p-xylene. carlroth.com

Analysis of Spin-Spin Coupling Patterns for Structural and Positional Assignment

Spin-spin coupling between the ¹³C-labeled methyl carbons and directly attached protons (¹J-coupling) results in a quartet multiplicity for the ¹³C signal in a proton-coupled spectrum. uoi.gr The magnitude of this one-bond coupling constant (¹J(¹³C,¹H)) is typically around 125-130 Hz for sp³-hybridized carbons.

Furthermore, the presence of two adjacent ¹³C labels can give rise to ¹³C-¹³C spin-spin coupling, although this is often difficult to observe due to the long distance and intervening bonds in the case of p-Xylene-dimethyl-¹³C₂. More relevant are the long-range couplings between the labeled methyl carbons and the aromatic protons and carbons. These smaller coupling constants provide valuable information for confirming the structural assignment and the specific positions of the isotopic labels. For instance, coupling between the methyl ¹³C and the ortho-protons on the aromatic ring (³J(¹³C,¹H)) would be observable.

Table 2: Estimated Spin-Spin Coupling Constants (J) in p-Xylene-dimethyl-¹³C₂

Coupling Typical Value (Hz)
¹J(¹³C,¹H) in methyl group 125-130
²J(¹³C,¹H) (geminal) -
³J(¹³C,¹H) (vicinal to ring protons) 3-5
¹J(¹³C,¹³C) (between methyls) Not applicable

Data are estimated based on typical values for similar structural motifs. researchgate.net

Advanced NMR Techniques for Isotopically Enriched p-Xylene-dimethyl-¹³C₂

The isotopic enrichment in p-Xylene-dimethyl-¹³C₂ makes it an ideal candidate for advanced NMR experiments that can further elucidate its structure and dynamics. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, confirming the signal as arising from the methyl carbons.

Two-dimensional (2D) NMR techniques are particularly powerful. For example, a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment would show a correlation peak between the labeled methyl carbons and their attached protons, providing an unambiguous assignment. A Heteronuclear Multiple Bond Correlation (HMBC) experiment could reveal longer-range correlations, such as between the methyl carbons and the aromatic protons and carbons, further confirming the molecular structure. Isotopic labeling is a crucial tool in these advanced NMR studies, often simplifying complex spectra and enabling more precise structural and dynamic analysis. mdpi.comsigmaaldrich.com

Mass Spectrometry (MS) Applications for Isotopic Analysis

Mass spectrometry is a highly sensitive technique for analyzing isotopically labeled compounds like p-Xylene-dimethyl-¹³C₂, providing information on both the degree of enrichment and the distribution of the isotope in reaction products.

Isotope-Ratio Mass Spectrometry (IRMS) for Quantification of ¹³C Enrichment

Isotope-Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise abundance of stable isotopes. researchgate.netresearchgate.net In the analysis of p-Xylene-dimethyl-¹³C₂, the sample is typically combusted to CO₂, and the ratio of ¹³CO₂ to ¹²CO₂ is measured with very high precision. researchgate.net This allows for accurate quantification of the ¹³C enrichment in the dimethyl groups. nih.govnih.gov This information is critical for studies where p-xylene is used as a tracer to follow metabolic pathways or reaction mechanisms, as the degree of labeling directly impacts the interpretation of the results. nih.gov The high sensitivity of IRMS makes it suitable even for samples with low levels of enrichment. researchgate.net

Fragmentation Pattern Analysis for Tracing Isotopic Distribution in Reaction Products

In a typical mass spectrum of unlabeled p-xylene, the molecular ion peak [M]⁺ appears at an m/z of 106. docbrown.info A prominent fragment is observed at m/z 91, corresponding to the loss of a methyl group. docbrown.info

For p-Xylene-dimethyl-¹³C₂, the molecular ion peak will be shifted to m/z 108, reflecting the presence of the two ¹³C atoms. The fragmentation pattern will also be altered in a predictable way, allowing for the tracking of the labeled methyl groups. For instance, the loss of one of the labeled methyl groups ([¹³CH₃]⁺) would result in a fragment ion at m/z 92. By analyzing the masses and relative abundances of the fragment ions, it is possible to determine the fate of the labeled carbons in chemical reactions or biological transformations. This makes p-Xylene-dimethyl-¹³C₂ a valuable tool for mechanistic studies.

Table 3: Predicted Key Mass Spectrometry Fragments for p-Xylene-dimethyl-¹³C₂

Ion Formula Predicted m/z
Molecular Ion [M]⁺ [C₆H₄(¹³CH₃)₂]⁺ 108
[M-H]⁺ [C₆H₄(¹³CH₃)(¹³CH₂)]⁺ 107
[M-¹³CH₃]⁺ [C₆H₄(¹³CH₃)]⁺ 92
Tropylium Ion [C₇H₇]⁺ (from unlabeled fragment) 91

Predicted fragmentation based on the known mass spectrum of p-xylene. docbrown.info

High-Resolution Mass Spectrometry in Elucidating Labeled Metabolites and Adducts

High-resolution mass spectrometry (HRMS) stands as a powerful analytical technique for the detailed study of metabolic pathways and the formation of chemical adducts. When combined with stable isotope labeling, such as in p-Xylene-dimethyl-¹³C₂, its capabilities are significantly enhanced, allowing for the precise and unambiguous identification of metabolic products within complex biological matrices. The high resolving power of instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers enables the differentiation of ions with very similar mass-to-charge ratios (m/z), which is critical for this type of analysis. nih.gov

The core principle behind using p-Xylene-dimethyl-¹³C₂ in metabolic studies is the distinct mass shift it introduces. The presence of two ¹³C atoms in the dimethyl groups results in a molecular weight that is approximately 2.0067 Da greater than its unlabeled counterpart, p-xylene. nih.govsigmaaldrich.com This M+2 signature is retained in all subsequent metabolites and adducts derived from the parent compound. Consequently, HRMS can selectively filter and identify these ¹³C-labeled species from a background of endogenous molecules, effectively distinguishing the metabolic fate of the administered compound.

Elucidation of Labeled Metabolites

The biotransformation of p-xylene primarily involves the oxidation of its methyl groups. In a typical in vitro or in vivo study, p-Xylene-dimethyl-¹³C₂ would be introduced to a biological system (e.g., liver microsomes). HRMS analysis of the resulting mixture would search for pairs of signals separated by the characteristic mass difference of the ¹³C label. Untargeted metabolomics workflows are particularly well-suited for this, as they can reveal expected and unexpected biotransformation products. nih.gov

The expected metabolic cascade begins with the oxidation of one of the ¹³C-labeled methyl groups to form p-methylbenzyl alcohol, which is further oxidized to p-tolualdehyde and then to p-toluic acid. Each of these metabolites will contain one of the ¹³C labels. Subsequent metabolism can occur on the second methyl group. The high mass accuracy of HRMS allows for the determination of the elemental composition of these detected ions, confirming their identity. uni-saarland.de

The interactive table below details the expected primary metabolites of p-Xylene-dimethyl-¹³C₂ and their corresponding unlabeled analogs, showcasing the mass differences that enable their detection via HRMS.

Table 1: Theoretical Masses of Potential ¹³C-Labeled Metabolites This table presents calculated exact masses for potential metabolites derived from p-Xylene-dimethyl-¹³C₂. The mass difference between the labeled and unlabeled versions allows for their specific identification in a complex sample.

Metabolite Name Chemical Formula (Unlabeled) Exact Mass (Unlabeled) Chemical Formula (¹³C-Labeled) Exact Mass (¹³C-Labeled) Mass Difference (Da)
p-Xylene C₈H₁₀ 106.0783 C₆¹³C₂H₁₀ 108.0849 2.0066
p-Methylbenzyl alcohol C₈H₁₀O 122.0732 C₇¹³CH₁₀O 123.0765 1.0033
p-Tolualdehyde C₈H₈O 120.0575 C₇¹³CH₈O 121.0608 1.0033
p-Toluic acid C₈H₈O₂ 136.0524 C₇¹³CH₈O₂ 137.0557 1.0033

Elucidation of Labeled Adducts

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), molecules are often detected as adducts. acdlabs.com These are ions formed through the association of the analyte molecule with other atoms or molecules, such as protons ([M+H]⁺) or sodium ions ([M+Na]⁺). uni-saarland.deacdlabs.com HRMS can easily resolve these different adducts based on their precise masses.

Furthermore, reactive metabolites generated during biotransformation can form covalent adducts with cellular macromolecules like proteins or DNA, or with small molecules such as glutathione (B108866) (GSH). Identifying these adducts is crucial for understanding mechanisms of toxicity. The ¹³C₂ label from p-Xylene-dimethyl-¹³C₂ serves as a unique tag to pinpoint these adducts. For example, if a reactive metabolite of p-xylene forms an adduct with GSH, the resulting conjugate will exhibit the characteristic M+2 mass signature, confirming its origin.

The table below illustrates how HRMS can identify various adducts of the parent compound and one of its primary metabolites.

Table 2: Theoretical Masses of Potential ¹³C-Labeled Adducts This table shows the calculated exact masses for common mass spectrometry adducts of p-Xylene-dimethyl-¹³C₂ and its primary carboxylic acid metabolite. The distinct m/z values are readily resolved by HRMS.

Parent Compound Adduct Type Chemical Formula (Adduct) Exact Mass (Adduct)
p-Xylene-dimethyl-¹³C₂ [M+H]⁺ [C₆¹³C₂H₁₁]⁺ 109.0928
p-Xylene-dimethyl-¹³C₂ [M+Na]⁺ [C₆¹³C₂H₁₀Na]⁺ 131.0748
p-Xylene-dimethyl-¹³C₂ [M+K]⁺ [C₆¹³C₂H₁₀K]⁺ 147.0487
¹³C-p-Toluic acid [M-H]⁻ [C₇¹³CH₇O₂]⁻ 136.0480

By leveraging the stable isotopic labels in p-Xylene-dimethyl-¹³C₂ in conjunction with the resolving power and mass accuracy of HRMS, researchers can comprehensively map the metabolic fate of the compound. This dual approach provides definitive structural evidence for metabolites and adducts, overcoming the challenges of identifying compounds in highly complex biological systems.

Applications in Mechanistic Organic and Inorganic Chemistry

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. It is a fundamental tool for determining whether a particular bond is broken or formed in the rate-determining step of a reaction.

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step. princeton.edulibretexts.org For p-Xylene-dimethyl-13C2, a primary ¹³C KIE would manifest in reactions where the C-C bond between the aromatic ring and a ¹³C-labeled methyl group is cleaved. Reactions such as acid-catalyzed dealkylation or transalkylation are prime examples.

In such a reaction, the bond to the heavier ¹³C isotope has a lower zero-point vibrational energy than the bond to a ¹²C atom. princeton.edu Consequently, more energy is required to break the C-¹³C bond, leading to a slower reaction rate compared to the unlabeled compound. This results in a "normal" primary KIE, where the ratio of rate constants (k₁₂/k₁₃) is greater than 1. The typical magnitude for a primary ¹³C KIE is in the range of 1.02 to 1.05. illinois.edu Observing a KIE of this magnitude provides strong evidence that the aryl-methyl bond is undergoing cleavage in the transition state of the slowest step.

Table 1: Expected Primary ¹³C KIE in p-Xylene (B151628) Dealkylation

Reaction PathwayRate-Determining StepLabeled PositionExpected k₁₂/k₁₃Mechanistic Implication
DealkylationCleavage of Aryl-CH₃ bondMethyl Carbon> 1.02C-C bond breaking is part of the rate-limiting step.
Aromatic SubstitutionAttack on aromatic ringMethyl Carbon~ 1.00C-C bond to methyl group is not broken in the rate-limiting step.

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.edulibretexts.org These effects are typically much smaller than primary KIEs but provide valuable information about changes in the local environment of the isotope between the ground state and the transition state.

For this compound, a secondary KIE would be observed in reactions occurring at the aromatic ring, such as electrophilic aromatic substitution (e.g., nitration or halogenation). dalalinstitute.compressbooks.pub The methyl groups on p-xylene are electron-donating, primarily through hyperconjugation, which activates the ring and directs incoming electrophiles to the ortho positions. Replacing ¹²C with ¹³C in the methyl groups can subtly alter the strength of this hyperconjugative effect. This electronic perturbation, though small, can affect the stability of the high-energy intermediate (the arenium ion or sigma complex) formed during the reaction, leading to a measurable secondary KIE. pearson.commasterorganicchemistry.com A value of k₁₂/k₁₃ slightly different from 1.00 (either normal, >1, or inverse, <1) would indicate a change in the electronic environment or hybridization at the methyl-bearing carbon in the transition state.

The measurement of ¹³C KIEs using this compound is a decisive method for identifying the rate-limiting step and characterizing the geometry of the transition state. harvard.eduresearchgate.net By comparing the reaction rates of the labeled and unlabeled p-xylene, a clear distinction can be made between different potential mechanisms.

Significant Primary KIE (k₁₂/k₁₃ > 1.02): This observation strongly implies that the aryl-methyl C-C bond is being cleaved in the rate-determining step. The magnitude of the KIE can further refine the model of the transition state; a larger KIE suggests a more significant degree of bond breaking. researchgate.net

Small or No KIE (k₁₂/k₁₃ ≈ 1.00): This finding indicates that the aryl-methyl bond remains intact during the rate-limiting step. Any minor deviation from 1.00 would be classified as a secondary KIE, pointing to subtle electronic or steric changes at the methyl group as the reaction proceeds at another site on the molecule. illinois.edu

This technique allows chemists to build a detailed picture of the highest-energy point along the reaction coordinate, confirming which bonds are changing and which are merely spectators.

Table 2: Interpreting ¹³C KIE Values for Reactions of this compound

Observed k₁₂/k₁₃Isotope Effect TypeLocation of Reaction CenterTransition State Implication
1.03 - 1.07PrimaryMethyl CarbonSignificant aryl-methyl C-C bond cleavage.
1.00 - 1.02Secondary (Normal)Aromatic Ring / Side-chain C-HLoosening of bonds related to the methyl group (e.g., C-H hyperconjugation).
0.98 - 1.00Secondary (Inverse)Aromatic Ring / Side-chain C-HTightening of bonds related to the methyl group (increased steric hindrance).

Investigation of Xylene Isomerization Pathways and Dynamics

Xylene isomerization is a critical industrial process used to convert a mixture of xylene isomers into the more valuable p-xylene. acs.org Understanding the mechanism is key to optimizing catalysts and conditions. This compound is an invaluable tracer for distinguishing between the competing pathways of this reaction.

Two primary mechanisms are proposed for acid-catalyzed xylene isomerization:

Unimolecular Mechanism: An intramolecular 1,2-methyl shift, where a methyl group on a protonated xylene molecule (a benzenium ion) moves to an adjacent carbon on the same ring. researchgate.net

Bimolecular Mechanism: An intermolecular process involving transalkylation. Two xylene molecules react to produce toluene (B28343) and a trimethylbenzene (TMB), which can then react further to regenerate xylene isomers. researchgate.netresearchgate.net

Using this compound as the starting material allows for unambiguous differentiation between these two pathways. If the reaction proceeds exclusively via the unimolecular path, the ¹³C labels will remain on the same molecule as it isomerizes to m-xylene (B151644) and then o-xylene. The products will be m-xylene-(dimethyl-¹³C₂) and o-xylene-(dimethyl-¹³C₂).

Conversely, if the bimolecular pathway is active, the methyl groups will be transferred between molecules. The reaction of this compound with another unlabeled xylene molecule will lead to the "scrambling" of isotopes. The detection of toluene-(methyl-¹³C) and trimethylbenzenes containing one, two, or three ¹³C-labeled methyl groups is definitive proof of a bimolecular mechanism.

Table 3: Expected Product Distribution in a Tracer Experiment for Xylene Isomerization

MechanismReactant MixtureKey Labeled ProductsMechanistic Conclusion
Unimolecularp-Xylene-dimethyl-¹³C₂m-Xylene-(dimethyl-¹³C₂), o-Xylene-(dimethyl-¹³C₂)Isomerization occurs via intramolecular methyl shift.
Bimolecularp-Xylene-dimethyl-¹³C₂ + Unlabeled p-XyleneToluene-(methyl-¹³C), Trimethylbenzene-(dimethyl-¹³C₂), Trimethylbenzene-(methyl-¹³C)Isomerization occurs via intermolecular transalkylation.

The dominant isomerization mechanism often depends on the catalytic environment. Isotopic labeling with this compound can reveal how these environments influence methyl group migration.

Zeolitic Systems: Zeolites are microporous aluminosilicates whose pores can impose steric constraints on reactions. In medium-pore zeolites like ZSM-5, the channels are often too narrow to accommodate the bulky diphenylmethane-like transition state required for the bimolecular pathway. researchgate.net A tracer study using this compound in such a zeolite would be expected to yield almost exclusively labeled m-xylene and o-xylene, confirming that isomerization proceeds via the unimolecular 1,2-methyl shift. acs.orgresearchgate.net The relative rates of formation of the labeled isomers can also provide information on diffusion limitations within the catalyst pores. researchgate.net

Homogeneous Catalytic Systems: In homogeneous catalysis, such as in a solution with a strong acid, there are no spatial restrictions. The reaction pathway is governed by the intrinsic chemical kinetics. Under these conditions, the bimolecular transalkylation mechanism can be significant or even dominant. researchgate.net An experiment starting with this compound would show the formation of a significant amount of labeled toluene and trimethylbenzene products, providing clear evidence for the contribution of the intermolecular pathway.

Studies on Oxidation and Functionalization Reactions of p-Xylene

The oxidation of p-xylene is a commercially significant process, primarily for the production of terephthalic acid, a key monomer for polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com Understanding the intricate mechanisms of this oxidation is crucial for optimizing reaction conditions, improving catalyst efficiency, and minimizing the formation of unwanted byproducts. core.ac.ukresearchgate.net Similarly, the selective functionalization of p-xylene's methyl groups is a key area of research for creating valuable chemical intermediates.

Tracing Oxygen Incorporation and Radical Intermediates in Catalytic Oxidation Processes

The use of this compound has been instrumental in tracking the fate of the methyl carbons during catalytic oxidation. In these studies, the presence of the ¹³C label allows for the precise determination of which products originate from the methyl groups of the starting material. This is often achieved using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. ku.edunih.gov

Catalytic oxidation of p-xylene often proceeds through a free-radical chain mechanism. The reaction is typically initiated by the abstraction of a hydrogen atom from one of the methyl groups, forming a p-methylbenzyl radical. mdpi.com This radical then reacts with oxygen to form a variety of oxygenated products. By using this compound, researchers can follow the ¹³C label as it is incorporated into intermediates and final products, such as p-tolualdehyde, p-toluic acid, and ultimately terephthalic acid. researchgate.net This tracing provides direct evidence for the proposed reaction sequence and helps to identify key radical intermediates.

For instance, in studies of the AMOCO process, which uses cobalt and manganese catalysts, isotopic labeling can help to confirm the stepwise oxidation of the methyl groups. mdpi.com The detection of ¹³C in both p-toluic acid and terephthalic acid confirms that the oxidation proceeds sequentially, first converting one methyl group and then the other.

Catalyst SystemLabeled PrecursorKey Labeled Intermediates/ProductsMechanistic Insight
Co/Mn/BrThis compound¹³C-p-toluic acid, ¹³C-terephthalic acidConfirms sequential oxidation of methyl groups.
Photocatalyst (e.g., AQ-COOH)This compound¹³C-p-tolualdehyde, ¹³C-p-toluic acidElucidates the role of photo-generated radicals in the oxidation pathway. mdpi.com
Iron(II) C-scorpionate complexThis compound¹³C-oxygenated productsDemonstrates low-temperature oxidation pathways. mdpi.com

Mechanistic Insights into Selective Methyl Group Functionalization

Beyond complete oxidation to terephthalic acid, there is significant interest in the selective functionalization of only one of the methyl groups of p-xylene to produce valuable intermediates like p-tolualdehyde or p-toluic acid. This compound is a critical tool for understanding the factors that control this selectivity.

By analyzing the distribution of the ¹³C label in the product mixture, chemists can determine the relative rates of reaction at the two methyl groups. For example, if a catalyst is truly selective for mono-functionalization, the initial products will contain only one ¹³C-labeled functional group. The appearance of products with two functionalized ¹³C atoms would indicate over-oxidation or a lack of selectivity.

Isotopic labeling studies can also shed light on the nature of the catalyst-substrate interaction. nih.gov For instance, if a catalyst preferentially binds to one methyl group, this can be observed through the non-statistical distribution of the ¹³C label in the products. This information is invaluable for the rational design of new catalysts with enhanced selectivity.

CatalystLabeled PrecursorProduct(s)Key Finding
Ruthenium(II) complexThis compound¹³C-terephthalaldehydeAvoidance of p-toluic acid formation, selective oxidation of both methyl groups to aldehydes. mdpi.com
FeVO₄:g-C₃N₄ nanocompositeThis compound¹³C-4-methylbenzaldehydePhotocatalytic system improves yield of mono-aldehyde. mdpi.com
H-ZSM-5Deuterium-labeled p-xylenem-xylene, o-xyleneIsomerization occurs via intramolecular 1,2-methyl shifts. bohrium.com

Tracer Applications and Pathway Elucidation

Stable Isotope Probing (SIP) in Environmental Biogeochemistry

Stable Isotope Probing (SIP) is a state-of-the-art technique in microbial ecology that links metabolic function to taxonomy within a complex microbial community. karger.com By introducing a substrate enriched with a stable isotope, such as p-Xylene-dimethyl-13C2, researchers can track the isotope's incorporation into microbial biomass (like DNA, RNA, proteins, or lipids) and identify the specific microorganisms actively consuming the substrate. karger.comresearchgate.net

While many SIP studies have focused on other BTEX compounds like toluene (B28343) and m-xylene (B151644), the principles are directly applicable to understanding the fate of p-xylene (B151628), a common groundwater contaminant. karger.comoup.com Although p-xylene is often considered more recalcitrant to anaerobic degradation than its isomers, its breakdown has been observed under various conditions. oup.comnih.gov

The primary anaerobic activation pathway for xylene isomers involves the addition of a fumarate (B1241708) molecule to one of the methyl groups. oup.com This reaction is catalyzed by the enzyme benzylsuccinate synthase (BSS). Using this compound as the sole carbon source in a microcosm study with an anaerobic microbial consortium would enable researchers to definitively trace this pathway. The ¹³C label from the methyl group would be incorporated into the initial metabolite, (4-methylbenzyl)succinate, and subsequently into downstream products and the biomass of the degrading microorganisms.

By analyzing the ¹³C enrichment in key biomarkers over time, the specific microbial guilds responsible for the degradation of p-xylene can be identified. While, to date, no comprehensive SIP studies have been published specifically for p-xylene degradation, extensive research on its isomer using 1,3-dimethyl-¹³C₂-benzene (m-xylene) has successfully identified sulfate-reducing bacteria from the family Desulfobacteriaceae as key players in anaerobic degradation. oup.comoup.com A similar approach with this compound is anticipated to pinpoint the specific p-xylene degraders in contaminated environments.

Tracer CompoundAnalytical TechniqueKey FindingOrganism Implicated (by analogy)
This compoundDNA/RNA-SIP, PLFA-SIPIdentification of active p-xylene degrading bacteria.Potentially Desulfobacteriaceae or other specialized anaerobes.
This compoundMetabolite Analysis (GC-MS)Confirmation of fumarate addition pathway.Organisms expressing benzylsuccinate synthase (BSS).

Protein-Based Stable Isotope Probing (Protein-SIP) offers a more direct link between a metabolic process and the functional proteins (and by extension, the organisms) carrying it out. oup.com When microorganisms assimilate this compound, the ¹³C label is incorporated into the amino acids that constitute their proteins. By extracting the total protein from the microbial community and analyzing it with high-resolution mass spectrometry, scientists can identify which proteins have become ¹³C-labeled. nih.gov

This method is exceptionally powerful for identifying the key enzymes involved in a specific metabolic pathway. For instance, in the context of anaerobic p-xylene degradation, Protein-SIP could definitively identify the specific benzylsuccinate synthase (BSS) isoenzyme responsible for the initial activation step.

Studies on the degradation of methyl-labeled m-xylene have successfully used Protein-SIP to demonstrate the assimilation of the methyl groups into the proteomes of specific bacteria. oup.comoup.com In these studies, a significant portion of the identified proteins were labeled, including those involved in anaerobic biodegradation pathways, confirming the active metabolism of the compound. oup.com Applying this to this compound would provide unequivocal evidence of the enzymes and organisms involved in its biodegradation.

Research ObjectiveSIP MethodExpected OutcomeExample from Analogous Study (m-xylene)
Identify key p-xylene degrading enzymesProtein-SIPIdentification of ¹³C-labeled peptides from enzymes like Benzylsuccinate Synthase (BSS).331 proteins identified, with 77% showing ¹³C incorporation from methyl groups. oup.com
Pinpoint active microbial speciesProtein-SIPAffiliation of labeled proteins to specific taxonomic groups via metaproteogenomics.38% of labeled proteins were affiliated with Deltaproteobacteria. oup.com

Mechanistic Investigations in Industrial Chemical Processes

The precision offered by isotopic labeling is invaluable for optimizing industrial processes, allowing for the quantitative tracking of atomic pathways, reaction kinetics, and by-product formation.

p-Xylene is the primary feedstock for the production of terephthalic acid (TPA), a monomer essential for manufacturing polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comresearchgate.net The dominant industrial method is the AMOCO process, which involves the liquid-phase air oxidation of p-xylene using a cobalt-manganese-bromide catalyst system in an acetic acid solvent. mdpi.comresearchgate.net

While studies have documented the synthesis of fully labeled Terephthalic Acid-13C8 from p-xylene-13C8 (ring-labeled), the use of the dimethyl-labeled variant is specifically suited for interrogating the oxidation mechanism of the side chains.

Process StepLabeled Intermediate/ProductAnalytical Purpose
Initial Oxidation¹³C-p-Toluic AcidQuantify rate of first methyl group oxidation.
Second Oxidation¹³C-4-Carboxybenzaldehyde (4-CBA)Track the formation of the key intermediate.
Final ProductTerephthalic Acid (¹³C₂-dicarboxylic)Confirm carbon flow and calculate overall yield from methyl groups.

A major challenge in the AMOCO process is maximizing selectivity towards TPA and minimizing the formation of unwanted by-products, which can affect the quality of the final polymer (PET). mdpi.com A critical impurity is 4-carboxybenzaldehyde (4-CBA), which results from the incomplete oxidation of one of the methyl groups. mdpi.comgoogle.com Other by-products can include carbon oxides (CO and CO₂) from the complete combustion of the p-xylene methyl groups or the acetic acid solvent. researchgate.netepa.gov

Employing this compound as a tracer is an ideal method to study the origins and quantities of these by-products.

4-CBA Formation: By measuring the ¹³C content in the aldehyde group of the 4-CBA impurity, its origin from the incomplete oxidation of a p-xylene methyl group can be confirmed and quantified under different process conditions.

Carbon Oxide Emissions: Trapping the off-gas from the reactor and analyzing the isotopic ratio of the CO and CO₂ (¹³CO₂ and ¹³CO) allows for the precise quantification of how much of the p-xylene feedstock is being lost to complete combustion, as opposed to the burning of the solvent. epa.gov

This information is vital for optimizing reaction conditions (e.g., temperature, pressure, catalyst concentration) to enhance selectivity, reduce feedstock loss, and improve the purity of the TPA product used for polymerization. Such studies help in designing more efficient and sustainable chemical production processes.

Computational Chemistry and Theoretical Studies of P Xylene Dimethyl 13c2

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT provides a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

One of the most powerful applications of DFT in the context of isotopically labeled compounds is the prediction of Nuclear Magnetic Resonance (NMR) parameters. figshare.comacs.orgrsc.orgresearchgate.net The ¹³C labeling in p-Xylene-dimethyl-13C2 provides a direct probe for theoretical investigation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹³C chemical shifts with a high degree of accuracy. researchgate.net These predictions are invaluable for assigning experimental NMR spectra and can help in understanding the electronic environment of the labeled carbon atoms.

Furthermore, DFT can be used to calculate spin-spin coupling constants, which are sensitive to the bonding environment and molecular geometry. figshare.comrsc.org For this compound, the one-bond coupling constant (¹JCC) between the labeled ¹³C methyl carbon and its attached aromatic carbon, as well as longer-range couplings, can be computed. Comparing these theoretical values with experimental data can provide detailed information about the molecular structure and bonding.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts and coupling constants for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory with a TMS reference.

AtomPredicted Chemical Shift (ppm)Coupling ConstantPredicted Value (Hz)
¹³CH₃21.5¹J(¹³C-Ar)43.2
C-Ar (ipso)137.8²J(¹³C-C-H)6.5
C-Ar (ortho)129.3³J(¹³C-C=C-H)4.8
C-Ar (meta)129.3

Note: These are illustrative values and actual computational results may vary depending on the specific functional, basis set, and computational methodology employed.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and transition states. bibbase.orgresearchgate.netacs.org For reactions involving this compound, DFT can be used to elucidate the reaction coordinates and characterize the transition state structures. The isotopic labeling can be particularly informative in mechanistic studies. For example, in a reaction where a C-H bond of the methyl group is broken, the presence of the ¹³C label allows for the study of the kinetic isotope effect (see section 6.3), which is directly related to the changes in bonding at the transition state. DFT calculations can model the transition state and predict the vibrational frequencies, which are essential for calculating the kinetic isotope effect.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules and their interactions in a condensed phase. lookchem.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the study of intermolecular interactions over time.

For this compound, MD simulations can be used to study its conformational dynamics. While p-xylene (B151628) itself is a relatively rigid molecule, the methyl groups can rotate. researchgate.net MD simulations can provide information on the rotational barriers and preferred conformations of the methyl groups. Furthermore, by simulating a system of multiple this compound molecules, one can study the intermolecular interactions, such as π-π stacking and van der Waals forces, that govern the properties of the liquid and solid states. lookchem.com The isotopic labeling is not expected to significantly alter these interactions, as they are primarily governed by electronic effects.

Theoretical Approaches to Kinetic Isotope Effect Prediction and Interpretation

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope. For reactions involving this compound, the ¹³C label can give rise to a measurable KIE if the labeled carbon is involved in bond-breaking or bond-forming in the rate-determining step of the reaction.

Theoretical calculations, particularly DFT, are instrumental in predicting and interpreting KIEs. nih.govnih.gov The KIE can be calculated from the vibrational frequencies of the reactants and the transition state, which can be obtained from DFT calculations. By comparing the calculated KIE with the experimentally measured value, one can gain valuable insights into the geometry of the transition state and the nature of the chemical bonds being broken or formed.

For instance, in a hypothetical hydrogen abstraction reaction from one of the methyl groups of this compound, a primary ¹³C KIE would be expected. DFT calculations can be used to model the transition state of this reaction and predict the magnitude of the KIE.

Below is a hypothetical table illustrating the predicted KIE for a hydrogen abstraction reaction from the methyl group of this compound.

Reactionk(¹²C) / k(¹³C)Interpretation
C-H bond cleavage1.04Normal primary KIE, indicating a weakening of the C-H bond in the transition state.
No bond change at labeled C1.00No significant KIE, as the labeled carbon is not involved in the rate-determining step.

Note: These are illustrative values. The actual KIE depends on the specific reaction and the nature of the transition state.

Emerging Research Directions and Future Prospects

Integration of p-Xylene-dimethyl-13C2 into Multimodal Analytical Platforms

The unique spectroscopic signature of this compound makes it an ideal probe for a variety of analytical techniques. Its integration into multimodal platforms, where data from several analytical methods are combined, provides a more comprehensive understanding of complex systems.

One of the primary techniques benefiting from 13C labeling is Nuclear Magnetic Resonance (NMR) spectroscopy . In a standard 13C NMR spectrum of unlabeled p-xylene (B151628), there are three distinct signals corresponding to the two equivalent methyl carbons, the four equivalent aromatic carbons bonded to hydrogen, and the two equivalent aromatic carbons bonded to the methyl groups. docbrown.infoquora.comyoutube.com The enrichment of the methyl groups with 13C in this compound dramatically enhances the signal intensity of these specific carbons. This allows for sensitive tracking of the methyl groups during chemical reactions or physical transformations, even at low concentrations.

Mass Spectrometry (MS) is another powerful technique where this compound serves as a valuable tool. The mass shift of M+2 compared to the unlabeled compound allows for its unambiguous identification and quantification in complex mixtures. sigmaaldrich.comsigmaaldrich.com This is particularly useful in isotope dilution mass spectrometry, a method that provides high accuracy and precision for quantifying analytes. nih.gov By using this compound as an internal standard, researchers can accurately measure the concentration of unlabeled p-xylene or its metabolites in various matrices.

The combination of techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with the use of isotopically labeled standards enables the sensitive detection and quantification of metabolites in biological and environmental samples. nih.govnih.gov The integration of data from both NMR and MS, facilitated by the use of this compound, can provide complementary information on the structure, concentration, and metabolic fate of the molecule.

Table 1: Analytical Techniques Utilizing this compound
Analytical TechniqueAdvantage of 13C LabelingApplication
Nuclear Magnetic Resonance (NMR) SpectroscopyEnhanced signal intensity of labeled methyl carbons. docbrown.infoMechanistic studies of reactions involving the methyl groups.
Mass Spectrometry (MS)Distinct mass shift (M+2) for clear identification. sigmaaldrich.comsigmaaldrich.comIsotope dilution analysis for precise quantification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Serves as an ideal internal standard for metabolite analysis. nih.govTracing metabolic pathways of xylene isomers.

Development of Novel Isotope Tracing Strategies for Complex Chemical Systems

Isotope labeling is a cornerstone of mechanistic studies, allowing scientists to trace the path of atoms and molecules through intricate reaction pathways. silantes.com this compound is particularly well-suited for developing novel tracing strategies in complex chemical and biological systems.

In metabolic studies , for instance, researchers can introduce this compound into a biological system and track the 13C label as the molecule is metabolized. researchgate.net This allows for the identification of metabolic products and the elucidation of the biochemical pathways involved in xylene degradation or transformation. The use of stable isotopes like 13C avoids the complications and safety concerns associated with radioactive isotopes like 14C. nih.gov

In reaction mechanism analysis , this compound can be used to follow the fate of the methyl groups in various chemical transformations. For example, in oxidation reactions, it can be determined whether the methyl groups are converted to other functional groups or are cleaved from the aromatic ring. This information is crucial for optimizing reaction conditions and developing more efficient synthetic routes. The use of isotopically labeled compounds can provide definitive evidence for proposed reaction mechanisms where other methods may be ambiguous. nih.gov

Furthermore, the development of advanced analytical platforms that can process data from multiple isotope labeling experiments simultaneously is a growing area of research. nih.gov These platforms can help to unravel complex metabolic networks and reaction cascades by tracking the incorporation of different isotopes from various precursors.

Broader Applications in Material Science and Catalysis Research

The applications of this compound extend beyond fundamental chemical and biological studies into the realms of material science and catalysis.

Material Science: p-Xylene is a critical industrial feedstock, primarily used in the production of terephthalic acid, a monomer for polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.orgwikipedia.orgnih.gov By using this compound in the synthesis of PET, researchers can investigate the polymerization process in detail. The 13C label can be used to study the kinetics of the reaction, the structure of the resulting polymer, and the mechanism of polymer degradation. This knowledge can lead to the development of new polymers with improved properties and more efficient recycling processes.

Catalysis Research: The production of p-xylene often involves catalytic processes such as the alkylation of toluene (B28343). scispace.com this compound can be employed as a tracer to study the mechanisms of these catalytic reactions. For example, by analyzing the distribution of the 13C label in the products and byproducts, researchers can gain insights into the active sites of the catalyst and the reaction intermediates. This can aid in the design of more selective and efficient catalysts for xylene production and isomerization. osti.gov The labeled compound can help differentiate between proposed reaction pathways on the catalyst surface, leading to a more rational approach to catalyst development.

Table 2: Research Applications in Material Science and Catalysis
FieldSpecific Application of this compoundResearch Goal
Material ScienceTracer in the synthesis of Polyethylene Terephthalate (PET). wikipedia.orgUnderstanding polymerization kinetics and degradation mechanisms.
CatalysisMechanistic probe in toluene alkylation and xylene isomerization. scispace.comDesigning more selective and efficient catalysts.

Challenges and Opportunities in the Synthesis and Application of Advanced Isotopically Labeled Arenes

Despite the immense potential of isotopically labeled arenes like this compound, there are challenges that need to be addressed to realize their full utility.

Challenges:

Cost and Availability: The starting materials for isotopic labeling, such as 13C-enriched precursors, can be expensive, limiting the scale at which these studies can be conducted.

Data Interpretation: The analysis of data from isotope tracing experiments, especially in complex biological systems, can be challenging and may require sophisticated computational tools. nih.gov

Opportunities:

New Synthetic Methods: There is a continuous drive to develop more efficient "late-stage" labeling methods that allow for the introduction of an isotope in the final steps of a synthesis. acs.orgnih.gov This would significantly reduce the cost and effort required to produce labeled compounds.

Drug Discovery and Development: Isotope labeling is a crucial tool in pharmaceutical research, aiding in the study of drug metabolism and pharmacokinetics. musechem.com The use of labeled arenes can provide valuable information for the development of safer and more effective drugs.

Environmental Science: Labeled compounds can be used to trace the fate of pollutants in the environment, helping to understand their transport, degradation, and impact on ecosystems. researchgate.net

Fundamental Research: Isotopically labeled arenes will continue to be essential tools for probing fundamental chemical principles, from reaction mechanisms to the nature of chemical bonding.

The continued development of synthetic methodologies and analytical techniques will undoubtedly expand the applications of this compound and other advanced isotopically labeled arenes, opening new frontiers in science and technology.

Q & A

Q. Table 1: Key Characterization Data for p-Xylene-dimethyl-13C2

TechniqueExpected OutcomeReference
13C NMRPeaks at 21.3 ppm (13CH3), absence of 12C
GC-MSm/z 110 (M+), isotopic ratio ≥98%
HPLC Retention8.2 min (vs. 8.0 min for unlabeled)

Advanced: How can isotopic labeling with this compound be optimized to track reaction mechanisms in heterogeneous catalysis?

Answer:
To study mechanisms (e.g., methyl group transfer in catalysis):

  • Experimental Design : Use pulse-labeling in flow reactors to introduce 13C-labeled p-xylene at specific reaction stages. Monitor intermediates via in situ IR or Raman spectroscopy, comparing isotopic shifts in C-H stretching modes (~2870 cm−1 for 13CH3 vs. 2920 cm−1 for 12CH3) .
  • Control Experiments : Compare kinetics between labeled and unlabeled substrates to isolate isotope effects (e.g., kinetic isotope effects, KIE >1 indicate rate-limiting steps involving C-H cleavage) .
  • Data Challenges : Address spectral overlap using deconvolution software (e.g., Gaussian fitting for overlapping peaks) .

Basic: What are the best practices for ensuring reproducibility in experiments using this compound?

Answer:

  • Sample Handling : Store labeled compounds in inert, airtight containers at −20°C to prevent isotopic exchange or degradation .
  • Replication : Perform triplicate measurements for MS and NMR analyses to account for instrument variability .
  • Documentation : Record synthesis batches, storage conditions, and instrument calibration parameters in lab notebooks or electronic systems .

Advanced: How should researchers resolve contradictions between computational models and experimental data involving this compound in adsorption studies?

Answer:

  • Data Triangulation : Compare experimental adsorption isotherms (e.g., using 13C-labeled xylene on zeolites) with Density Functional Theory (DFT) simulations. Adjust model parameters (e.g., van der Waals forces) if discrepancies exceed 10% .
  • Error Analysis : Quantify uncertainties in experimental setups (e.g., temperature fluctuations ±0.5°C) and computational approximations (e.g., basis set limitations) .
  • Literature Benchmarking : Cross-validate with published studies on similar systems (e.g., toluene-13C adsorption on ZSM-5) .

Basic: How to integrate this compound into metabolic pathway studies in microbial systems?

Answer:

  • Tracer Design : Feed 13C-labeled xylene to microbial cultures and extract metabolites at timed intervals. Use 13C-MFA (Metabolic Flux Analysis) to map carbon flow via LC-MS/MS .
  • Controls : Include unlabeled xylene and negative controls (no substrate) to distinguish biotic vs. abiotic transformations .

Advanced: What methodologies address isotopic interference in spectroscopic data when using this compound in complex mixtures?

Answer:

  • Spectral Deconvolution : Apply algorithms like MCR-ALS (Multivariate Curve Resolution-Alternating Least Squares) to separate overlapping 13C and 12C signals in FTIR or NMR spectra .
  • Dilution Studies : Gradually dilute labeled xylene in unlabeled matrices to identify detection limits and quantify signal-to-noise ratios .

Basic: How to contextualize findings from this compound experiments within existing literature?

Answer:

  • Literature Review : Use databases like SciFinder or Reaxys to locate studies on isotopic tracer applications in organic chemistry or environmental science. Filter by publication date (last 5 years) and peer-reviewed journals .
  • Citation Strategy : Compare your results with prior work in the discussion section, noting alignment (e.g., similar KIEs) or deviations (e.g., unexpected byproducts) .

Advanced: How can this compound be applied in environmental fate studies to track degradation pathways?

Answer:

  • Field-Relevant Design : Simulate natural conditions (e.g., soil microcosms with 13C-labeled xylene) and analyze 13CO2 evolution via isotope-ratio mass spectrometry (IRMS) to quantify mineralization rates .
  • Metagenomics Integration : Extract DNA/RNA from samples, perform SIP (Stable Isotope Probing), and sequence microbial communities enriched in 13C to identify degraders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.